molecular formula C10H10N2 B1604990 2-Methylquinolin-7-amine CAS No. 64334-96-9

2-Methylquinolin-7-amine

Cat. No.: B1604990
CAS No.: 64334-96-9
M. Wt: 158.2 g/mol
InChI Key: PRLKZXXDECGQOK-UHFFFAOYSA-N
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Description

2-Methylquinolin-7-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline core with a methyl group at the second position and an amine group at the seventh position, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Methylquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-7-amine involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, further contributing to its anticancer effects.

Comparison with Similar Compounds

2-Methylquinolin-7-amine can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, which lacks the methyl and amine groups.

    2-Methylquinoline: Similar to this compound but without the amine group.

    7-Aminoquinoline: Similar to this compound but without the methyl group.

Uniqueness: The presence of both the methyl group at the second position and the amine group at the seventh position makes this compound unique. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

2-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKZXXDECGQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332688
Record name 2-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64334-96-9
Record name 2-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-amino-2-methyl-1,2,3,4-tetrahydroquinoline (D65) (86 mg) and wet 10% palladium/charcoal (25 mg) in xylene (20 ml) was heated at reflux for 3.5 h. After cooling to room temperature the catalyst was removed via filtration and washed with further xylene. Evaporation of the combined filtrate and washings gave the title compound as a crude off-white solid (87 mg) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.87 (d, 1H), 7.56 (d, 1H), 7.14 (d, 1H), 7.03 (d, 1H), 6.91 (dd, 1H), 4.02 (br, 2H), 2.67 (s, 3H).
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The 7-bromoquinoline derivative (800 mg, 3.6 mmol, 1 eq), copper iodide (137 mg, 0.7 mmol, 20 mol %), L-proline (166 mg, 1.4 mmol, 40 mol %) and K2CO3 (1.5 g, 11 mmol, 3 eq) were dissolved in DMSO (20 mL). Aqueous ammonia 28% NH4OH (2 mL) was then introduced and the mixture was heated at 80° C. for 18 hours. After cooling to room temperature, dichloromethane was added followed by a saturated NH4Cl solution. The aqueous layer was extracted twice with dichloromethane, and the combined organic layers were washed again with a saturated NH4Cl solution. The product was purified by column chromatography (SiO2, Cyclohexane-AcOEt 1/3) and obtained as a white powder (511 mg, 90%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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